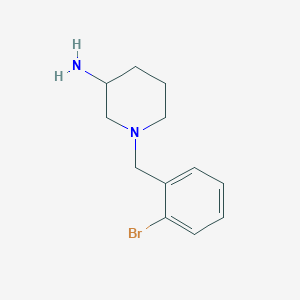

1-(2-Bromobenzyl)piperidin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H17BrN2 |

|---|---|

Molecular Weight |

269.18 g/mol |

IUPAC Name |

1-[(2-bromophenyl)methyl]piperidin-3-amine |

InChI |

InChI=1S/C12H17BrN2/c13-12-6-2-1-4-10(12)8-15-7-3-5-11(14)9-15/h1-2,4,6,11H,3,5,7-9,14H2 |

InChI Key |

YSEBLSWFGARBGE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2Br)N |

Origin of Product |

United States |

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the elucidation of the molecular structure of organic compounds in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

High-Resolution 1D and 2D NMR Applications (e.g., COSY, HSQC, HMBC, NOESY)

For a molecule with the complexity of 1-(2-Bromobenzyl)piperidin-3-amine, a suite of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is required for a complete and unambiguous assignment of all proton and carbon signals.

¹H NMR: The proton NMR spectrum would provide initial information on the number of distinct proton environments, their multiplicity (splitting patterns), and their relative integrals. The aromatic protons of the 2-bromobenzyl group would appear in the downfield region (typically δ 7.0-7.6 ppm), while the protons of the piperidine (B6355638) ring and the benzylic methylene (B1212753) group would be found in the more upfield region. The methine proton at the C3 position bearing the amine group would likely appear as a multiplet.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The aromatic carbons would have characteristic shifts in the δ 120-140 ppm range, with the carbon bearing the bromine atom being influenced by its electron-withdrawing effect. The carbons of the piperidine ring and the benzylic methylene carbon would appear at higher field strengths.

COSY (Correlation Spectroscopy): This 2D experiment establishes correlations between protons that are coupled to each other, typically on adjacent carbon atoms. It would be instrumental in tracing the proton-proton connectivities within the piperidine ring and confirming the neighborhood of each proton.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This is a crucial step in assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is vital for piecing together the entire molecular framework, for instance, by showing the correlation between the benzylic methylene protons and the carbons of both the phenyl and piperidine rings, thus confirming the N-benzylation.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This is particularly useful for conformational analysis.

Hypothetical ¹H and ¹³C NMR Data for this compound:

| Assignment | Hypothetical ¹H Chemical Shift (δ, ppm) | Hypothetical ¹³C Chemical Shift (δ, ppm) |

| Aromatic CH | 7.5-7.1 (m, 4H) | 132.8, 129.0, 127.5, 127.2 |

| C-Br | - | 122.5 |

| Benzyl (B1604629) CH₂ | 3.6 (s, 2H) | 60.5 |

| Piperidine CH (C3) | 2.9 (m, 1H) | 50.1 |

| Piperidine CH₂ (N-adjacent) | 3.1 (m, 1H), 2.4 (m, 1H) | 54.3 |

| Piperidine CH₂ | 1.9-1.5 (m, 4H) | 33.2, 25.8 |

| NH₂ | 1.8 (br s, 2H) | - |

Conformational Analysis via NMR Spectroscopy

The piperidine ring can exist in two primary chair conformations. The orientation of the substituents (the 2-bromobenzyl group on the nitrogen and the amine group at C3) can be determined through detailed analysis of coupling constants in the ¹H NMR spectrum and through NOESY. For instance, the observation of strong NOE correlations between axial protons on C3 and C5 would support a specific chair conformation. The orientation of the bulky 2-bromobenzyl group would also significantly influence the conformational preference of the ring.

Mass Spectrometry (MS) Applications for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule, which is a definitive confirmation of its chemical formula (C₁₂H₁₇BrN₂). The presence of the bromine atom would be readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in an approximate 1:1 ratio).

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

In MS/MS experiments, the molecular ion is isolated and then fragmented. The analysis of these fragments provides valuable information about the connectivity of the molecule. Key fragmentation pathways for this compound would likely include:

Loss of the bromobenzyl group: Cleavage of the benzylic C-N bond would result in a prominent fragment corresponding to the bromobenzyl cation ([C₇H₆Br]⁺) and a fragment corresponding to the piperidin-3-amine (B1201142) radical cation.

Alpha-cleavage: Fragmentation of the piperidine ring adjacent to the nitrogen atom is a common pathway for N-substituted piperidines.

Loss of the amino group: Cleavage of the C3-N bond could also be observed.

Hypothetical Mass Spectrometry Fragmentation Data:

| m/z | Proposed Fragment |

| 268/270 | [M]⁺ (Molecular Ion) |

| 169/171 | [C₇H₆Br]⁺ (Bromobenzyl cation) |

| 99 | [C₅H₁₁N₂]⁺ (Piperidin-3-amine fragment) |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2800-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1600 and 1450 cm⁻¹), and the C-N stretching vibrations (around 1000-1200 cm⁻¹). The C-Br stretching vibration would appear in the fingerprint region at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the molecule, such as the breathing mode of the aromatic ring. The C-Br bond often gives a strong Raman signal.

Hypothetical Vibrational Spectroscopy Data:

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| N-H Stretch (amine) | 3400-3300 | 3400-3300 |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H Stretch | 2950-2850 | 2950-2850 |

| Aromatic C=C Stretch | 1600, 1475 | 1600, 1000 |

| C-N Stretch | 1200-1050 | 1200-1050 |

| C-Br Stretch | 650-550 | 650-550 |

By integrating the data from these advanced analytical techniques, a complete and unambiguous structural assignment and purity assessment of this compound can be achieved, providing the necessary foundation for any further chemical or biological investigation.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatography is a cornerstone of chemical analysis, allowing for the separation, identification, and quantification of individual components within a mixture. For a chiral compound like this compound, both achiral and chiral chromatographic methods are essential.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile and thermally sensitive compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed to separate the main compound from any impurities arising from the synthesis, such as starting materials, by-products, or degradation products.

The principle of RP-HPLC involves a non-polar stationary phase (often a C18-silica column) and a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases. More polar compounds elute earlier, while less polar compounds are retained longer by the stationary phase. Due to the presence of the benzyl and piperidine groups, the compound possesses sufficient hydrophobicity for good retention on a C18 column. Detection is commonly achieved using an ultraviolet (UV) detector, as the bromobenzyl moiety contains a chromophore that absorbs UV light. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For analogous compounds, purities of over 98% are often reported.

Table 1: Typical HPLC Parameters for Purity Analysis of Benzylpiperidine Derivatives

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of Acetonitrile (B52724) and Water (often with a modifier like formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at approximately 254 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Injection Volume | 10-20 µL |

The this compound molecule possesses a chiral center at the C3 position of the piperidine ring, meaning it can exist as a pair of non-superimposable mirror images called enantiomers ((R)- and (S)-isomers). As these enantiomers can have different pharmacological activities, it is critical to separate and quantify them. Chiral chromatography is the most effective technique for this purpose.

Direct separation of enantiomers is challenging as they have identical physical properties in an achiral environment. Therefore, separation requires a chiral environment, which is created by using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of chiral amines and their derivatives. mdpi.com

For primary amines like the parent compound, 3-aminopiperidine, a common strategy involves pre-column derivatization. nih.gov This is done to introduce a chromophore for better UV detection and to create a diastereomeric derivative that may be more easily separated. Reagents like p-toluenesulfonyl chloride or benzoyl chloride are used for this purpose. nih.govgoogle.com The resulting derivatives are then analyzed on a chiral column. For instance, methods have been developed for derivatized 3-aminopiperidine using a CHIRAL-AGP or Chiralpak AD-H column with mobile phases consisting of phosphate (B84403) buffer and an organic modifier like isopropanol (B130326) or acetonitrile. nih.govgoogle.com The resolution between the enantiomeric peaks should be greater than 2.0 for accurate quantification. nih.gov

Table 2: Representative Chiral HPLC Conditions for Aminopiperidine Derivatives

| Parameter | Typical Conditions |

| Derivatization Agent | Benzoyl Chloride or p-Toluene Sulfonyl Chloride nih.govgoogle.com |

| Column | Chiralpak AD-H or CHIRAL-AGP nih.govgoogle.com |

| Mobile Phase | e.g., 0.015 mol/L phosphate aqueous solution-isopropanol (99:1) google.com |

| Flow Rate | 0.8 mL/min google.com |

| Detection | UV at 228 nm or 254 nm nih.govgoogle.com |

| Column Temperature | 30 °C google.com |

X-ray Crystallography for Solid-State Structural Determination and Absolute Configuration

While chromatographic and spectroscopic methods provide valuable information about connectivity and purity, X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in its solid state. This technique is the gold standard for determining the absolute configuration of a chiral center.

For a chiral molecule like this compound, if a crystal of a single enantiomer is analyzed, X-ray crystallography can definitively establish its absolute configuration as either (R) or (S). While no specific crystal structure for this compound is publicly available in the searched literature, this technique has been used to confirm the structures of related isoxazole (B147169) derivatives. researchgate.net The data obtained from such an analysis would be crucial for understanding its structure-activity relationship and for regulatory purposes.

Computational and Theoretical Investigations of Molecular Structure and Interactions

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods provide a detailed picture of electron distribution and energy levels, which are key determinants of chemical reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 1-(2-Bromobenzyl)piperidin-3-amine, DFT calculations would be employed to determine its optimized molecular geometry, Mulliken atomic charges, and dipole moment. These ground-state properties are essential for understanding the molecule's stability and intermolecular interactions. The choice of functional and basis set would be critical for obtaining accurate results and would typically be validated against experimental data if available.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies of the HOMO and LUMO and the resulting HOMO-LUMO gap are crucial descriptors of a molecule's reactivity and kinetic stability. researchgate.net A smaller energy gap generally implies higher reactivity. researchgate.net For this compound, FMO analysis would predict the most likely sites for nucleophilic and electrophilic attack. The distribution of these orbitals would highlight the reactive centers within the molecule, such as the nitrogen atoms of the piperidine (B6355638) ring and the aromatic ring.

Conformational Analysis and Energy Landscape Exploration

The three-dimensional structure of a molecule is intimately linked to its function. Conformational analysis aims to identify the stable arrangements of atoms in a molecule and the energy barriers between them.

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the conformational space of flexible molecules like this compound. MD simulations, in particular, provide a dynamic view of the molecule's behavior over time, considering the movements of atoms and the forces between them. nih.gov These simulations can reveal the preferred conformations of the piperidine ring (chair, boat, or twist-boat) and the orientation of the 2-bromobenzyl group relative to the piperidine ring.

By systematically rotating the rotatable bonds in this compound and calculating the corresponding energy changes, a potential energy surface can be constructed. This analysis would identify the most stable, low-energy conformations and the energy barriers that must be overcome for the molecule to transition between them. Understanding the preferred conformations is critical, as it dictates how the molecule can interact with other molecules, including biological receptors. For substituted piperidines, the orientation of substituents (axial vs. equatorial) significantly influences their properties and biological activity. nih.govmdpi.com

Molecular Docking and Ligand-Target Interaction Prediction (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used in drug discovery to predict how a potential drug molecule (the ligand) might bind to a protein target.

For this compound, molecular docking studies would involve selecting a relevant biological target, such as a receptor or enzyme, and computationally predicting the binding mode and affinity of the compound. The results would provide insights into the potential intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. nih.govd-nb.info These in silico predictions can guide the synthesis of more potent and selective analogs.

Binding Mode Prediction with Established Biological Receptors or Enzymes

Molecular docking is a primary computational technique used to predict the preferred orientation (the "binding mode") of a ligand when it forms a complex with a receptor or enzyme. Given the structural features of this compound, particularly the piperidine and amine moieties, likely biological targets include G-protein coupled receptors (GPCRs) and monoamine transporters, which are often implicated in neurological processes.

The process involves preparing a three-dimensional model of the target protein, often derived from X-ray crystallography or cryo-electron microscopy, and then computationally "placing" the flexible ligand into the binding site. An algorithm then samples a vast number of possible conformations and orientations of the ligand, scoring each based on a force field that approximates the intermolecular forces, such as hydrogen bonds, electrostatic interactions, and van der Waals forces.

For instance, in studies of related N-benzylpiperidine derivatives targeting acetylcholinesterase (AChE), a key enzyme in the cholinergic system, docking studies have revealed crucial interactions. nih.gov The benzyl (B1604629) group often occupies a hydrophobic pocket, while the piperidine ring and its substituents form hydrogen bonds and other polar interactions with key amino acid residues in the active site. nih.govnih.gov Similarly, molecular docking of piperidin-3-amine (B1201142) derivatives into the active site of enzymes like kinases has been used to predict binding modes and guide the synthesis of potent inhibitors. For this compound, it is anticipated that the primary amine would act as a hydrogen bond donor, while the aromatic ring of the benzyl group would engage in hydrophobic or π-stacking interactions. The bromine atom could potentially participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding.

Prediction of Binding Affinities through Scoring Functions

Once a likely binding mode is predicted, scoring functions are employed to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol) or a predicted inhibitory constant (pKi). These functions are mathematical models that attempt to correlate the features of the docked pose with experimentally determined binding affinities. While not perfectly accurate, they are invaluable for ranking potential drug candidates and prioritizing them for synthesis and experimental testing.

In a study on N-benzyl-piperidine derivatives as cholinesterase inhibitors, computational docking and molecular dynamics simulations were used to estimate the binding free energy. nih.gov The results showed a good correlation between the calculated binding energies and the experimentally measured inhibitory concentrations (IC50), validating the in silico approach. nih.gov For example, a derivative with a low calculated binding free energy of -36.69 ± 4.47 kcal/mol with AChE also demonstrated potent inhibition in vitro with an IC50 of 2.08 ± 0.16 µM. nih.gov

Below is an illustrative data table showing predicted binding affinities for analogous compounds from the literature, which demonstrates the type of data that would be generated for this compound.

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Experimental Activity (IC50) |

| N-benzyl-piperidine derivative | Acetylcholinesterase | -36.69 ± 4.47 | 2.08 ± 0.16 µM |

| N-benzyl-piperidine derivative | Butyrylcholinesterase | -32.23 ± 3.99 | 7.41 ± 0.44 µM |

| Piperidine derivative | Acetylcholinesterase | Not Reported | 2.13 nM |

This table presents data for analogous compounds to illustrate the application of scoring functions. Data for this compound is not currently available in the public domain.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful computational approach that abstracts the essential steric and electronic features of a set of active molecules that are necessary for binding to a specific biological target. A pharmacophore model typically consists of features such as hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups, arranged in a specific three-dimensional geometry.

For a compound like this compound, which contains a primary amine (a potential hydrogen bond donor and positively ionizable feature), a hydrophobic benzyl group, and an aromatic ring, a pharmacophore model could be developed based on its structure and the known requirements of its target. For example, pharmacophore models for biogenic amine GPCRs often include a positive ionizable feature and one or more hydrophobic/aromatic features. nih.gov

Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases in a process called virtual screening. This allows for the rapid identification of other, structurally diverse molecules that also fit the pharmacophore and are therefore likely to be active at the same target. This is a highly efficient method for discovering novel chemical scaffolds for drug development. nih.gov For instance, a pharmacophore model derived from known sigma-1 receptor ligands was successfully used to screen a large database and identify new, potent ligands. frontiersin.org

The key features of a hypothetical pharmacophore model for a target of this compound might include:

| Pharmacophore Feature | Corresponding Moiety in this compound |

| Hydrogen Bond Donor | Primary amine (-NH2) |

| Positive Ionizable | Protonated primary amine (-NH3+) |

| Hydrophobic/Aromatic | Benzyl group |

| Aromatic Ring | Phenyl ring of the benzyl group |

Prediction of Spectroscopic Parameters from First Principles

Computational quantum chemistry methods, such as Density Functional Theory (DFT), can be used to predict various spectroscopic parameters from first principles, based on the molecule's electronic structure. These predictions can be instrumental in confirming the identity and structure of a newly synthesized compound by comparing the calculated spectra with experimental data.

For this compound, it would be possible to calculate its expected Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Infrared (IR) vibrational frequencies. The calculated NMR chemical shifts would depend on the electronic environment of each nucleus, which is influenced by the molecule's conformation and the electronic effects of its substituents. For example, the protons on the carbon adjacent to the nitrogen in the piperidine ring would have a different predicted chemical shift than the protons on the benzyl group.

Similarly, the IR spectrum can be predicted by calculating the vibrational frequencies of the molecule's chemical bonds. Key predicted vibrational modes for this compound would include the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C-N stretching vibrations. While experimental data is the gold standard, theoretical predictions provide a valuable reference point. Studies on substituted piperidines have shown that DFT calculations can accurately predict their conformational preferences and spectroscopic properties. nih.gov

Below is a table illustrating the types of spectroscopic data that can be predicted computationally.

| Spectroscopic Technique | Predicted Parameter | Expected Region/Value for this compound |

| ¹H NMR | Chemical Shift (δ) | Aromatic protons: ~7.0-7.6 ppm; Benzyl CH2: ~3.5 ppm; Piperidine ring protons: ~1.5-3.0 ppm; Amine protons: variable |

| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons: ~120-140 ppm; Benzyl CH2: ~60 ppm; Piperidine ring carbons: ~20-60 ppm |

| IR Spectroscopy | Wavenumber (cm⁻¹) | N-H stretch: ~3300-3500 cm⁻¹; Aromatic C-H stretch: ~3000-3100 cm⁻¹; Aliphatic C-H stretch: ~2800-3000 cm⁻¹ |

These are generalized expected values based on typical functional group regions and may vary based on the specific computational method and conformational state.

Structure Activity Relationship Sar Studies and Analog Design in Pre Clinical Contexts

Rational Design Principles for Novel Derivatives of 1-(2-Bromobenzyl)piperidin-3-amine

The rational design of novel analogs of this compound is guided by several key principles aimed at optimizing its interaction with biological targets. nih.gov These principles often involve modulating the compound's physicochemical properties, such as lipophilicity, polarity, and basicity, to enhance its absorption, distribution, metabolism, and excretion (ADME) profile. thieme-connect.comresearchgate.net The core tenet of this approach is to systematically alter the molecule's architecture to probe its interaction with a specific binding site, thereby improving its biological activity and selectivity. thieme-connect.comresearchgate.net

Key strategies in the rational design of derivatives include:

Bioisosteric Replacement: Substituting specific functional groups with others that have similar physical or chemical properties to improve the compound's pharmacological profile without drastically altering its structure.

Conformational Restriction: Introducing cyclic structures or rigid linkers to lock the molecule into a specific conformation that is presumed to be the active one, potentially increasing affinity and selectivity for the target.

Homologation: Systematically increasing the length of alkyl chains or linkers to explore the spatial requirements of the binding pocket.

Scaffold Hopping: Replacing the central piperidine (B6355638) ring with other heterocyclic systems to explore new chemical space and potentially discover novel intellectual property.

Systematic Exploration of Structural Modifications and Their Impact on Biological Interactions

A systematic approach to modifying the structure of this compound is essential for building a robust SAR model. This involves the individual and combined modification of its three primary structural components.

The 2-bromobenzyl group plays a crucial role in the molecule's interaction with its biological target, likely through a combination of steric and electronic effects. The position and nature of the substituent on the phenyl ring can significantly influence binding affinity and selectivity. For instance, moving the bromine atom to the 3- or 4-position, or replacing it with other halogens (e.g., chlorine, fluorine) or with electron-donating or electron-withdrawing groups, can provide valuable insights into the electronic requirements of the binding site.

| Compound ID | R1 (Position 2) | R2 (Other Positions) | Relative Binding Affinity (%) |

| 1a | Br | H | 100 |

| 1b | Cl | H | 85 |

| 1c | F | H | 70 |

| 1d | I | H | 110 |

| 1e | Br | 4-OCH3 | 95 |

| 1f | Br | 4-CF3 | 120 |

This table presents hypothetical data for illustrative purposes.

| Compound ID | Piperidine Substitution | Stereochemistry | Receptor Selectivity (Fold) |

| 2a | None | N/A | 1 |

| 2b | 4-OH | cis | 5 |

| 2c | 4-OH | trans | 2 |

| 2d | 2-CH3 | (R) | 10 |

| 2e | 2-CH3 | (S) | 3 |

| 2f | 4,4-difluoro | N/A | 15 |

This table presents hypothetical data for illustrative purposes.

The 3-amino group is a key feature, likely involved in hydrogen bonding or salt bridge formation with the target. Modifying this amine by N-alkylation, N-acylation, or by incorporating it into a larger cyclic system can probe the steric and electronic tolerances of this interaction. The position of the amine on the piperidine ring (e.g., moving it to the 4-position) would also create a new series of compounds with potentially different biological profiles.

| Compound ID | Amine Modification | pKa | Enzyme Inhibition (IC50, nM) |

| 3a | -NH2 | 9.8 | 50 |

| 3b | -NHCH3 | 10.1 | 45 |

| 3c | -N(CH3)2 | 10.3 | 75 |

| 3d | -NHC(O)CH3 | N/A | >1000 |

| 3e | 4-amine isomer | 9.5 | 120 |

This table presents hypothetical data for illustrative purposes.

Synthetic Strategies for SAR Compound Libraries

The generation of a diverse library of analogs for SAR studies requires efficient and flexible synthetic routes. nih.gov A common strategy for synthesizing derivatives of this compound would likely involve a convergent approach.

One plausible synthetic pathway could begin with a suitable protected aminopiperidine derivative. The piperidine nitrogen can then be alkylated with a variety of substituted benzyl (B1604629) halides to introduce diversity in the bromobenzyl moiety. Subsequent deprotection of the piperidine amine would be followed by functionalization to introduce different substituents on the amine linker. For modifications on the piperidine ring itself, substituted piperidine starting materials would be employed. nih.gov Modern synthetic techniques, such as parallel synthesis and automated purification, can be utilized to rapidly generate a large number of analogs for high-throughput screening. news-medical.net

Correlation of Structural Features with In Vitro Biological Activities

The ultimate goal of SAR studies is to establish a clear correlation between specific structural features and in vitro biological activities, such as receptor binding affinities (Ki) or enzyme inhibitory concentrations (IC50). nih.govmdpi.com By systematically analyzing the data from the synthesized compound libraries, researchers can build predictive models to guide the design of next-generation compounds.

For example, a quantitative structure-activity relationship (QSAR) model could be developed to correlate parameters like the Hammett electronic parameter (σ) of the benzyl ring substituents with binding affinity. Similarly, the lipophilicity (logP) and steric parameters of the piperidine and amine substituents can be correlated with cell permeability and off-target effects.

| Structural Feature | Modification | Observed In Vitro Effect (Hypothetical) | Rationale |

| Bromobenzyl Moiety | Addition of electron-withdrawing group | Increased receptor binding affinity | Enhanced electrostatic interactions with the binding pocket. |

| Piperidine Ring | Introduction of a polar group (e.g., -OH) | Improved aqueous solubility and cell permeability | Increased polarity and potential for new hydrogen bonding. thieme-connect.com |

| Amine Linker | N-methylation | Maintained or slightly improved potency | Increased basicity and potential for improved hydrophobic interactions. |

| Amine Linker | N-acetylation | Loss of activity | Removal of the basic nitrogen and introduction of steric bulk, disrupting a key interaction. |

This table presents a hypothetical correlation for illustrative purposes.

Through this iterative process of design, synthesis, and biological evaluation, a comprehensive understanding of the SAR for this compound can be achieved, paving the way for the development of novel therapeutic agents with optimized properties.

Impact of Stereochemistry on Biological Interactions

The two enantiomers of this compound, the (R)- and (S)-isomers, are expected to exhibit different biological profiles. This is because the specific three-dimensional orientation of the amino group and the 2-bromobenzyl substituent can lead to differential binding energies and interactions with the amino acid residues of a target protein. For instance, one enantiomer may fit optimally into a binding pocket, forming key hydrogen bonds and hydrophobic interactions, while the other may experience steric hindrance or be unable to achieve the necessary binding conformation.

The importance of stereochemistry is well-documented for various piperidine-containing compounds. For example, studies on other chiral piperidine derivatives have shown that different stereoisomers can have vastly different affinities for their biological targets and, consequently, different pharmacological effects. researchgate.net The stereoselective synthesis of specific isomers is therefore a crucial aspect of the drug development process for such compounds. nih.govgoogle.com

In the context of this compound, a preclinical investigation would necessitate the synthesis and biological evaluation of both the (R)- and (S)-enantiomers to determine which isomer possesses the desired therapeutic activity and to what extent the other isomer might contribute to off-target effects.

Lead Optimization Strategies based on SAR Findings

Lead optimization is a crucial phase in drug discovery that aims to enhance the potency, selectivity, and pharmacokinetic properties of a lead compound. scribd.com For this compound, several strategies can be employed based on structure-activity relationship (SAR) findings. The core structure of the molecule presents multiple opportunities for chemical modification to improve its drug-like properties.

Analog Design and SAR Exploration:

Systematic modifications of the this compound scaffold would be undertaken to probe the SAR. This involves creating a library of analogs by altering specific parts of the molecule and assessing the impact on biological activity. Key areas for modification include the benzyl ring, the piperidine ring, and the amino group.

Substitution on the Benzyl Ring: The bromine atom on the benzyl ring is a key feature. Its position and nature can be varied to explore the effect on activity. Analogs with the bromine at the meta- or para-positions, or replaced with other halogens (e.g., chlorine, fluorine) or electron-donating/withdrawing groups, would be synthesized. This helps to understand the electronic and steric requirements for optimal target interaction.

Modification of the Piperidine Ring: The piperidine ring itself can be a target for modification. For instance, the introduction of substituents on other positions of the piperidine ring could influence its conformation and, consequently, its binding affinity.

Derivatization of the Amino Group: The primary amine at the C3 position is a critical functional group that can participate in key hydrogen bonding interactions with the target. scribd.com This group can be acylated, alkylated, or converted to other functional groups to explore the SAR. For example, converting the amine to an amide can alter its hydrogen bonding capacity and polarity.

The findings from these SAR studies can be compiled into a data table to visualize the trends and guide further optimization efforts.

| Compound | R1 (Benzyl Ring Substitution) | R2 (Piperidine Ring Modification) | R3 (Amino Group Derivatization) | Biological Activity (IC50, nM) * |

| Lead Compound | 2-Bromo | H | -NH2 | 100 |

| Analog 1 | 3-Bromo | H | -NH2 | 150 |

| Analog 2 | 4-Bromo | H | -NH2 | 200 |

| Analog 3 | 2-Chloro | H | -NH2 | 80 |

| Analog 4 | 2-Fluoro | H | -NH2 | 95 |

| Analog 5 | 2-Bromo | 4-Methyl | -NH2 | 120 |

| Analog 6 | 2-Bromo | H | -NH-Acetyl | 500 |

| This is an illustrative table based on general principles of medicinal chemistry and does not represent actual experimental data for this compound. |

Improving Physicochemical Properties:

Lead optimization also focuses on improving the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. For amine-containing compounds like this compound, modulating the basicity (pKa) of the amine can be a key strategy to improve oral bioavailability and reduce potential off-target effects. researchgate.net Masking polar functional groups or introducing moieties that enhance metabolic stability are common approaches in this phase of drug development. scribd.com

Mechanistic Investigations of Biological Activities in Vitro and Cell Based Pre Clinical Studies

Investigation of Molecular Mechanisms of Action in Target Systems

The initial step in understanding a compound's biological effect is to identify its molecular targets. This is often achieved through receptor binding and enzyme inhibition assays.

Receptor Binding Kinetics and Selectivity Assays

Receptor binding assays are fundamental in determining the affinity and selectivity of a compound for various receptors. These assays measure the binding of a radiolabeled ligand to its receptor in the presence of the test compound. The resulting data, often expressed as an inhibition constant (Ki) or half-maximal inhibitory concentration (IC50), provide a quantitative measure of the compound's binding potency. For example, studies on other piperidine (B6355638) derivatives have explored their affinity for dopamine (B1211576) and serotonin (B10506) receptors. nih.gov A comprehensive selectivity panel against a wide range of receptors is crucial to identify the primary target and potential off-target effects. Unfortunately, no such data has been published for 1-(2-Bromobenzyl)piperidin-3-amine.

Enzyme Inhibition Studies and Kinetic Analysis

If the compound is hypothesized to be an enzyme inhibitor, its potency and mechanism of inhibition are determined through enzymatic assays. These studies measure the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the inhibitor. The IC50 value indicates the concentration of the inhibitor required to reduce enzyme activity by half. nih.gov Further kinetic analysis can determine whether the inhibition is competitive, non-competitive, or uncompetitive, providing deeper insights into the inhibitor's interaction with the enzyme. For example, various benzylpiperidine derivatives have been evaluated for their inhibitory activity against enzymes like cholinesterases. researchgate.net However, there is no available information on the effect of this compound on any specific enzyme.

Cellular Assays for Target Engagement and Pathway Modulation

Following the identification of a molecular target in biochemical assays, the next step is to confirm that the compound can engage its target within a cellular environment and modulate downstream signaling pathways.

Ligand Binding Assays in Cell Lines

To confirm that a compound can cross the cell membrane and bind to its intracellular or cell-surface target, ligand binding assays are performed in whole cells. These assays provide a more physiologically relevant measure of target engagement than biochemical assays. No published studies have reported on the ligand binding properties of this compound in any cell line.

Reporter Gene Assays for Pathway Activation or Inhibition

Reporter gene assays are a powerful tool to assess the functional consequences of target engagement. In these assays, a reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a promoter that is regulated by the signaling pathway of interest. An increase or decrease in the reporter protein's expression indicates that the compound is modulating the pathway. This type of functional assay is critical for confirming a compound's mechanism of action at a cellular level. There is currently no data from reporter gene assays for this compound.

Cellular Uptake and Intracellular Distribution Studies (In Vitro)

Understanding how a compound enters cells and where it localizes is essential for interpreting its biological activity. Techniques such as fluorescence microscopy using labeled compounds or mass spectrometry-based methods can be used to visualize and quantify cellular uptake and subcellular distribution. This information is vital for ensuring that the compound reaches its target in sufficient concentrations to exert its effect. As with other mechanistic data, studies on the cellular uptake and intracellular distribution of this compound have not been reported.

Metabolic Stability Studies (In Vitro Liver Microsomes, S9 fractions)

In the absence of specific data for this compound, we can consider the expected metabolic pathways for its structural components: a bromobenzyl group and a piperidin-3-amine (B1201142) moiety.

The N-benzylpiperidine scaffold is a common motif in medicinal chemistry. researchgate.net The metabolic fate of such compounds is often dictated by the enzymes present in liver microsomes and S9 fractions, primarily the Cytochrome P450 (CYP) superfamily of enzymes. acs.org

Potential metabolic transformations for a compound like this compound could include:

N-dealkylation: Cleavage of the bond between the piperidine nitrogen and the benzyl (B1604629) group is a common metabolic pathway for N-benzylpiperidine derivatives. acs.orgresearchgate.net This would result in the formation of piperidin-3-amine and 2-bromobenzyl alcohol, which could be further oxidized to 2-bromobenzoic acid.

Oxidation of the Piperidine Ring: The piperidine ring itself can undergo oxidation at various positions, potentially leading to the formation of hydroxylated metabolites or lactams. nih.govfrontiersin.org

Aromatic Hydroxylation: The bromobenzyl ring could undergo hydroxylation, although the presence of the electron-withdrawing bromine atom might influence the regioselectivity of this reaction.

Oxidative Deamination: The primary amine group on the piperidine ring could be a site for oxidative deamination.

The rate and extent of these metabolic reactions would determine the compound's metabolic stability, typically measured as the half-life (t½) or the percentage of the parent compound remaining after a specific incubation time. researchgate.netsemanticscholar.org Without experimental data, it is impossible to construct a data table or provide detailed findings on the metabolic stability of this compound. Such an analysis would require dedicated in vitro studies using human and other species' liver microsomes or S9 fractions.

Potential Applications in Chemical Biology and Drug Discovery Research

Development of 1-(2-Bromobenzyl)piperidin-3-amine as a Molecular Probe for Biological Systems

Molecular probes are essential tools for dissecting complex biological processes. The structure of this compound is well-suited for development into such a probe. The presence of a bromine atom on the benzyl (B1604629) ring offers a direct site for modification. For instance, it can be functionalized to attach reporter groups, such as fluorophores or biotin (B1667282) tags, through various chemical reactions.

Furthermore, the bromine atom can be replaced with a radioactive isotope, such as bromine-76 (B1195326) or bromine-77, to create a radioligand for use in positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging. Such radiolabeled probes would allow for the non-invasive visualization and quantification of target engagement in living systems, providing invaluable information on drug distribution and pharmacokinetics. While direct studies on this specific molecule are not prominent, analogs like 3-(6-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione are used in advanced applications like PROTAC development, highlighting the utility of the bromo-substituent in creating sophisticated chemical biology tools. broadpharm.com

Utilization as a Scaffold for Rational Ligand Design

Rational ligand design aims to create molecules that bind to a specific biological target with high affinity and selectivity. The this compound structure serves as an excellent scaffold for this purpose. The piperidine (B6355638) ring acts as a central framework, while the amino group and the bromobenzyl moiety provide vectors for systematic chemical elaboration to optimize interactions within a target's binding pocket.

Medicinal chemistry campaigns often build libraries of analogs from such a core scaffold. For example, the primary amine at the 3-position can be readily acylated, alkylated, or used in reductive amination to introduce a wide variety of side chains. The 2-bromobenzyl group is particularly useful for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. This systematic exploration of chemical space can lead to the identification of potent and selective ligands. Studies on other piperidine-based series demonstrate how modifications to the N-benzyl group and other positions can dramatically influence biological activity, for instance in the development of inhibitors for targets like histone deacetylase (HDAC) and acetylcholinesterase (AChE). nih.gov

Table 1: Hypothetical Modifications to the this compound Scaffold for Ligand Design This table illustrates potential synthetic modifications based on common medicinal chemistry strategies.

| Modification Site | Reaction Type | Potential New Functional Group | Desired Outcome |

|---|---|---|---|

| 3-Amino Group | Acylation | Amides, Sulfonamides | Introduce hydrogen bond donors/acceptors; alter polarity. |

| 3-Amino Group | Reductive Amination | Secondary/Tertiary Amines | Explore additional binding pockets; modify basicity. |

| 2-Bromo Position | Suzuki Coupling | Aryl, Heteroaryl groups | Explore aromatic interactions (π-π stacking); improve potency. |

| 2-Bromo Position | Sonogashira Coupling | Alkynyl groups | Introduce rigid linkers; probe deeper into binding sites. |

| Piperidine Nitrogen | Demethylation/Re-alkylation | Different N-substituents | Modulate overall physicochemical properties (e.g., pKa, logP). |

Contribution to the Elucidation of Biological Pathways

By serving as a foundational structure for molecular probes and selective ligands, this compound can indirectly contribute to the elucidation of complex biological pathways. Once a potent and selective ligand is developed from this scaffold, it can be used to modulate the activity of its specific target (e.g., an enzyme or receptor) in cellular or animal models. Observing the downstream consequences of this modulation helps to map the target's role within a larger signaling or metabolic pathway.

For example, a study on 4-aminopiperidine (B84694) analogs as inhibitors of the Hepatitis C Virus (HCV) assembly showed that specific compounds could interrupt the trafficking of viral proteins, thereby helping to clarify a critical step in the viral life cycle. nih.gov Similarly, derivatives of this compound, if developed into potent and selective inhibitors of a particular kinase or protease, could be used to unravel the function of that enzyme in disease progression.

Role in Early-Stage Hit-to-Lead Optimization Programs

In drug discovery, a "hit" is a compound identified from a high-throughput screen that displays a desired biological activity. However, hits often have modest potency and suboptimal pharmacological properties. The process of chemically modifying a hit to generate a "lead" compound with improved characteristics is known as hit-to-lead optimization.

This compound represents an ideal starting point for such a program. If this compound or a close analog were identified as a hit, its structure offers clear avenues for optimization. The bromine atom is a particularly powerful tool in this phase, as it allows for rapid diversification of the benzyl substituent to improve target affinity and selectivity. nih.gov Medicinal chemists could systematically replace the bromine with different groups to establish a structure-activity relationship (SAR). This process was effectively used in the optimization of N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamides, where halogenated derivatives proved to be the most active compounds. nih.gov The primary amine provides another site for modification to enhance properties like solubility, cell permeability, and metabolic stability, which are critical for advancing a compound from a hit to a viable lead candidate. nih.gov

Exploration of Novel Pharmacological Targets

The structural motif of an aryl-substituted piperidine is found in compounds that interact with a vast range of pharmacological targets, including G-protein coupled receptors, ion channels, and enzymes. mdpi.comwikipedia.org The versatility of the piperidine scaffold means that libraries of compounds derived from this compound could be screened against novel and less-explored biological targets to identify new therapeutic opportunities. nih.gov

For instance, different piperidine derivatives have shown activity as monoamine oxidase (MAO) inhibitors for neurological disorders, dual ALK/ROS1 kinase inhibitors for cancer, and anti-tubulin agents. mdpi.comnih.govnih.gov The specific substitution pattern of this compound could confer affinity for a novel target that has not been previously drugged. The search for new anxiolytic drugs, for example, is exploring targets beyond the classical serotonin (B10506) and GABA systems, including glutamate (B1630785) and neuropeptide systems. nih.gov Scaffolds like this compound provide the chemical diversity needed to prosecute these novel target classes and potentially uncover first-in-class medicines.

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of piperidine (B6355638) derivatives is a well-established field, yet there is always a demand for more efficient and environmentally friendly methods. nih.gov Current synthetic strategies for producing polysubstituted piperidines often involve multi-step processes that can be time-consuming and generate significant waste. niscpr.res.in Future research will likely focus on developing novel synthetic routes for 1-(2-Bromobenzyl)piperidin-3-amine that are more atom-economical and utilize greener technologies.

One promising approach is the use of catalytic reactions that can facilitate the direct formation of the piperidine ring with the desired substituents in a single step. For instance, methods like iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts and rhodium- or palladium-catalyzed hydrogenation of fluorinated pyridines have shown promise for creating substituted piperidines. nih.gov Additionally, radical-mediated amine cyclization and intramolecular radical C-H amination/cyclization are being explored as efficient ways to construct the piperidine core. nih.gov The development of one-pot oxidation-cyclization methods, which have been successful for N-substituted 4-piperidones, could also be adapted for the synthesis of 3-amino-substituted piperidines like the target compound. kcl.ac.uk

Future synthetic strategies will likely incorporate principles of green chemistry, such as the use of less hazardous solvents and reagents, and the development of catalytic systems that can be recycled and reused. The goal is to create a synthetic pathway to this compound that is not only high-yielding but also cost-effective and environmentally benign.

Integration with Advanced High-Throughput Screening Methodologies

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large libraries of chemical compounds for their biological activity. nih.gov The integration of this compound and its derivatives into advanced HTS campaigns will be crucial for identifying its potential therapeutic applications.

Modern HTS platforms have evolved beyond simple biochemical assays and now include a variety of sophisticated techniques. These include cell-based assays that can assess a compound's effect on cellular pathways and functions, as well as high-content screening (HCS) which provides detailed information on a compound's impact on cellular morphology. The use of pre-plated screening libraries, which offer a diverse range of compounds in a ready-to-screen format, can significantly improve the efficiency of these campaigns. thermofisher.comthermofisher.com

For a compound like this compound, HTS can be employed to screen it against a wide array of biological targets, including G-protein coupled receptors (GPCRs), kinases, and ion channels. thermofisher.com Furthermore, HTS of bioactive compound libraries has been successful in identifying modulators of complex biological processes like radiation injury, suggesting that this compound could be screened for a wide range of potential activities. nih.gov The data generated from these screens will be invaluable for elucidating the compound's mechanism of action and identifying promising lead candidates for further development.

| Screening Library Type | Key Characteristics | Potential Application for this compound |

| Diversity-Based Libraries | Maximizes structural diversity to explore a wide chemical space. | Initial screening to identify novel biological activities. |

| Focused Libraries | Contains compounds designed to interact with specific target families (e.g., kinases, GPCRs). | Investigating activity against known drug targets. |

| Bioactive Compound Libraries | Includes compounds with known pharmacological activity. | Profiling against a panel of known biological modulators. |

Application of Machine Learning and Artificial Intelligence in Compound Design

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery by enabling the rapid design and optimization of new chemical entities. nih.gov These computational tools can be used to predict the biological activity, physicochemical properties, and potential toxicity of novel compounds, thereby accelerating the drug development process. harvard.edu

For this compound, ML and AI can be employed in several ways. Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of derivatives based on their chemical structure. researchgate.net This allows for the in silico design of new analogs with improved potency and selectivity. Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be used to design entirely new molecules with desired properties, using the this compound scaffold as a starting point. harvard.edu

Furthermore, ML algorithms can analyze the vast datasets generated from HTS campaigns to identify structure-activity relationships and guide the optimization of lead compounds. By integrating ML and AI into the design process, researchers can more efficiently explore the chemical space around this compound and prioritize the synthesis of compounds with the highest probability of success.

Exploration of New Biological Targets and Disease Areas (Pre-Clinical)

The piperidine scaffold is a common feature in many approved drugs, highlighting its versatility in interacting with a wide range of biological targets. nih.gov Pre-clinical research on this compound will be essential to uncover its potential therapeutic applications by exploring its interactions with new biological targets and its efficacy in various disease models.

Given the structural similarities to other bioactive piperidine derivatives, this compound and its analogs could be investigated for a variety of activities. For instance, piperidine derivatives have shown promise as anticancer agents, with some acting as inhibitors of critical signaling pathways in cancer cells. mdpi.com There is also potential for activity in the central nervous system, as many piperidine-containing compounds have demonstrated effects on neurological disorders. rsc.org

Pre-clinical studies will likely involve a combination of in vitro and in vivo models. In vitro assays will be used to determine the compound's affinity and selectivity for a panel of biological targets. Subsequently, promising compounds will be evaluated in animal models of various diseases to assess their efficacy and safety. The results of these pre-clinical investigations will be critical for determining the future clinical development path for this compound. For example, some benzoxazine (B1645224) and aminomethyl derivatives of eugenol (B1671780) have shown in vivo anticancer activity. nih.gov Similarly, certain 1,3,4-thiadiazole (B1197879) derivatives bearing a piperazine (B1678402) moiety have demonstrated anti-Helicobacter pylori activity. researchgate.net

Advancements in Computational Modeling for Predictive Biology

Computational modeling has become an indispensable tool in modern drug discovery, providing valuable insights into the interactions between small molecules and their biological targets. nih.gov Advancements in this field will play a crucial role in understanding the biological activity of this compound and in guiding the design of more effective derivatives.

Molecular docking studies can be used to predict the binding mode of this compound to the active site of various proteins, helping to rationalize its biological activity and identify key interactions. researchgate.net Molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-protein complex, revealing how the compound and its target behave over time. These computational methods can be used to screen virtual libraries of compounds against a specific target, prioritizing those with the best predicted binding affinity for synthesis and experimental testing.

For piperidine derivatives, computational studies have been successfully used to understand their binding to targets like the sigma-1 receptor and to design novel inhibitors of the p53-HDM2 interaction. rsc.orgnih.govresearchgate.net By leveraging these advanced computational techniques, researchers can gain a deeper understanding of the structure-activity relationships of this compound and accelerate the discovery of new drug candidates.

| Computational Modeling Technique | Application in Drug Discovery | Relevance to this compound |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target protein. | To identify potential biological targets and understand binding modes. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time. | To assess the stability of the ligand-protein complex and study conformational changes. |

| Quantitative Structure-Activity Relationship (QSAR) | Relates the chemical structure of a compound to its biological activity. | To predict the activity of new derivatives and guide lead optimization. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. | To design new compounds with similar activity profiles. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.